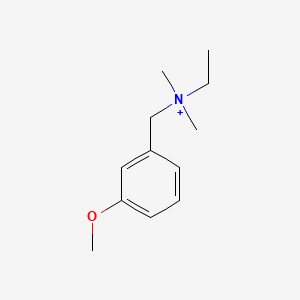
Emilium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Emilium is a compound known for its versatile applications in various fields, including cosmetics, pharmaceuticals, and industrial processes. It is a natural emulsifier derived from polyglycerol esters, which are known for their stability and compatibility with a wide range of ingredients .
Preparation Methods
Synthetic Routes and Reaction Conditions
Emilium is synthesized through the esterification of polyglycerol-6 (PG-6), 12-hydroxystearic acid (12-HSA), and ricinoleic acid (RA). The reaction involves heating these raw materials to facilitate esterification, resulting in a stable emulsifier that can be used in various formulations .
Industrial Production Methods
In industrial settings, this compound is produced using a cold process. The emulsifier is added to the oil phase and heated if necessary to homogenize or melt other ingredients. Once homogeneous, the aqueous phase is added under moderate to high shear mixing until the emulsion is stable. Salts like sodium chloride or magnesium sulfate are often used to stabilize the emulsion .
Chemical Reactions Analysis
Types of Reactions
Emilium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its properties.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Emilium has a wide range of applications in scientific research:
Chemistry: Used as an emulsifier in various chemical formulations.
Biology: Employed in the preparation of biological samples and assays.
Medicine: Utilized in drug delivery systems due to its biocompatibility.
Industry: Applied in cosmetics and personal care products for its moisturizing and stabilizing properties
Mechanism of Action
Emilium exerts its effects through its ability to stabilize emulsions. The polyglycerol-6 polar head interacts with the water phase, while the long carbon chains of 12-hydroxystearic acid and ricinoleic acid extend into the oil phase. This interaction creates a stable emulsion by steric repulsion, entrapping pigments and other ingredients in a homogeneous dispersion .
Comparison with Similar Compounds
Similar Compounds
Emulium® 22 MB: Known for its refined touch and fine emulsions.
Emulium® Dolcea MB: A robust natural emulsifier with high compatibility and stability.
Emulium® Kappa MB: Offers a unique sensorial identity and stable emulsions.
Uniqueness
Emilium stands out due to its ability to create stable water-in-oil emulsions with long-lasting properties and enhanced water resistance. Its unique combination of polyglycerol-6, 12-hydroxystearic acid, and ricinoleic acid provides a balance of stability, flexibility, and performance that is unmatched by other emulsifiers .
Properties
CAS No. |
46338-61-8 |
|---|---|
Molecular Formula |
C12H20NO+ |
Molecular Weight |
194.29 g/mol |
IUPAC Name |
ethyl-[(3-methoxyphenyl)methyl]-dimethylazanium |
InChI |
InChI=1S/C12H20NO/c1-5-13(2,3)10-11-7-6-8-12(9-11)14-4/h6-9H,5,10H2,1-4H3/q+1 |
InChI Key |
AAKPJTCJKGHSJF-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+](C)(C)CC1=CC(=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















